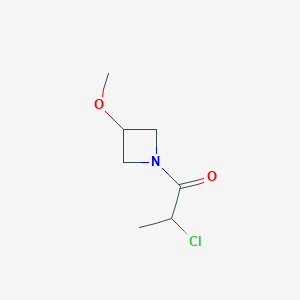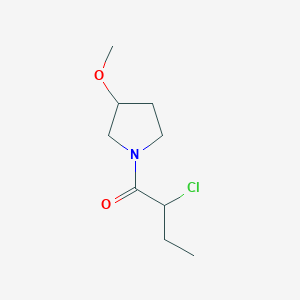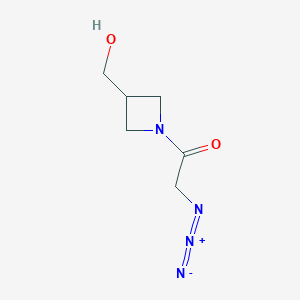
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one”, there are general methods for synthesizing similar compounds. For instance, protodeboronation of pinacol boronic esters has been reported as a method for synthesizing related compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds similar to "2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one," shedding light on their chemical properties and potential applications. For instance, Gzella, Wrzeciono, and Pöppel (1999) investigated the formation and crystal structure of nitropiperidinoimidazolderivatives, highlighting the complex interactions and configurations of these compounds (Gzella, Wrzeciono, & Pöppel, 1999). This type of research is crucial for understanding the molecular architecture and potential reactivity of such compounds.
Pharmacological Properties and Applications
The exploration of pharmacological properties and applications of piperidine derivatives has been a significant area of research. Studies like that of Vardanyan (2018) discuss the synthesis, pharmacological properties, and uses of various piperidine derivatives, providing insight into their potential therapeutic applications (Vardanyan, 2018). Although your request excludes details on drug usage and side effects, this research area underscores the compound's relevance in developing pharmaceutical agents.
Chemical Synthesis and Enzymatic Studies
The compound's potential as an intermediate in chemical syntheses, particularly in producing enantiopure versions of pharmaceuticals, has been explored. Banoth et al. (2012) detailed the chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, highlighting innovative approaches to achieving enantiomeric purity in pharmaceutical synthesis (Banoth et al., 2012).
Material Science and Engineering
In material science, the synthesis and properties of novel compounds derived from piperidine are of interest. For example, Kharas et al. (2016) investigated novel copolymers of styrene with ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, showcasing the versatility of piperidine derivatives in polymer chemistry and their potential in developing new materials (Kharas et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-15-8-10-5-4-6-13(7-10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXGTMMGUCMPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)




